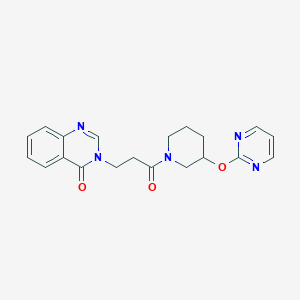

3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-oxo-3-(3-pyrimidin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-18(8-12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-11-3-5-15(13-24)28-20-21-9-4-10-22-20/h1-2,4,6-7,9-10,14-15H,3,5,8,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUBUFKYVJFFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Pyrimidin-2-yloxy groups can be attached to the piperidine ring through etherification reactions.

Linking the Quinazolinone and Piperidine Moieties: The final step involves linking the quinazolinone core with the piperidine ring through a propyl chain. This can be achieved using alkylation reactions where the quinazolinone derivative is reacted with a suitable propylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Quinazolinone Ring

The quinazolin-4(3H)-one core participates in electrophilic and nucleophilic reactions due to its conjugated system and lactam structure:

-

Oxidation : The ketone group at position 4 undergoes oxidation under acidic conditions with reagents like KMnO₄, yielding carboxylic acid derivatives.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, though steric hindrance from the bulky piperidine-pyrimidine chain may limit reactivity.

-

Nucleophilic Substitution : The nitrogen at position 3 can undergo alkylation or acylation. For example, reaction with methyl iodide forms N-methyl derivatives .

Piperidine-Pyrimidine Moiety

-

Pyrimidine Oxygen Reactivity : The pyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (SNAr) at the 2-position under basic conditions .

-

Piperidine Nitrogen Alkylation : The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl bromide) to form quaternary ammonium salts.

Quinazolinone Core Formation

The quinazolinone ring is synthesized via cyclization of anthranilic acid derivatives or via transition-metal-free annulation (e.g., from 2-aminobenzamides and thiols) :

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PCl₅, reflux, 6h | 73–96% | |

| Thiol-mediated annulation | K₂CO₃, DMSO, 120°C, 12h | Up to 98% |

Oxidation of the Ketone Group

The 3-oxo propyl chain undergoes oxidation to form a carboxylic acid:

This reaction is critical for modifying solubility and bioavailability.

N-Alkylation of the Piperidine Ring

The piperidine nitrogen reacts with alkyl halides via an SN2 mechanism:

This modification enhances interactions with hydrophobic protein pockets.

Kinase Inhibition

The compound inhibits protein kinase C (PKC) by competitively binding to ATP sites. Key interactions include:

-

Hydrogen bonding between the quinazolinone carbonyl and kinase residues.

-

Hydrophobic interactions from the piperidine-pyrimidine chain .

Anticancer Activity

Derivatives show IC₅₀ values in the micromolar range against cancer cell lines:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 | 10 | |

| HT-29 | 12 |

Stability and Degradation

-

Hydrolysis : The lactam ring is stable under physiological pH but hydrolyzes in strongly acidic/basic conditions to form anthranilic acid derivatives.

-

Photodegradation : Exposure to UV light leads to cleavage of the pyrimidinyloxy group, forming quinazolinone and pyrimidinol fragments .

Comparative Reactivity of Analogues

| Modification | Effect on Reactivity | Reference |

|---|---|---|

| Replacement of pyrimidine with pyridazine | Reduced SNAr reactivity | |

| Substitution of piperidine with pyrrolidine | Increased alkylation rate |

Scientific Research Applications

Medicinal Chemistry

Quinazoline Derivatives in Drug Development

Quinazoline derivatives, including the compound , have been extensively studied for their pharmacological properties. Research indicates that these compounds can exhibit significant inhibitory effects against various cancer cell lines and may serve as potential leads in drug development. For instance, a series of quinazolinamine derivatives demonstrated potent inhibition of breast cancer resistance protein (BCRP), which is crucial for the efficacy of chemotherapeutic agents .

Antimicrobial Activity

Studies have shown that certain quinazoline derivatives possess antimicrobial properties. Specifically, compounds derived from quinazolines have been tested against Gram-negative bacteria, revealing promising antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Anticancer Properties

Inhibition of Cancer Cell Proliferation

The compound has been evaluated for its anticancer activities, particularly against breast cancer and other malignancies. Quinazoline derivatives have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, modifications to the quinazoline structure have led to enhanced anticancer activities through mechanisms such as targeting specific signaling pathways involved in tumor growth .

Case Studies on Anticancer Activity

- Study on Quinazolinamine Derivatives : A study synthesized various quinazolinamine derivatives, including the compound of interest, which were tested for their ability to inhibit BCRP. Results indicated that these derivatives could potentially overcome drug resistance in cancer therapy .

- Antitumor Activity Evaluation : In vivo studies demonstrated that certain quinazoline analogs exhibited significant antitumor activity in animal models, suggesting their potential as therapeutic agents in oncology .

Other Therapeutic Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that quinazoline derivatives may also possess anti-inflammatory and analgesic properties. These compounds have been assessed for their ability to reduce inflammation and pain in various experimental models, making them candidates for further exploration in pain management therapies .

Neuroprotective Effects

Some studies have reported neuroprotective effects associated with quinazoline derivatives. These effects could be beneficial in developing treatments for neurodegenerative diseases, although further research is needed to fully elucidate these mechanisms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The piperidine and pyrimidin-2-yloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition

Quinazolinones with aliphatic thio or benzylthio substituents at position 2 demonstrate significant differences in inhibitory potency against human carbonic anhydrase (hCA) isoforms:

- Aliphatic thio derivatives (e.g., compounds 2–4): Exhibit lower KI values (7.1–12.6 nM for hCA IX; 57.8–85.5 nM for hCA I), indicating higher affinity compared to benzylthio analogues .

- Benzylthio derivatives (e.g., compounds 5–13): Show reduced activity (KI: 19.3–93.6 nM for hCA IX; 229.4–740.2 nM for hCA I), with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) improving hCA I inhibition .

The target compound lacks a thio group but shares a piperidine-propyl-quinazolinone scaffold.

Antimicrobial Efflux Pump Inhibitors

Compounds like BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) and BG1190 (6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one) enhance chloramphenicol activity against Gram-negative bacteria via efflux pump inhibition . The target compound’s pyrimidinyloxy-piperidine group may improve membrane penetration or target engagement compared to their nitro and aminoalkyl substituents.

H1-Antihistaminic Agents

PC5 (3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one) demonstrates 77.53% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine maleate (70.09%) . While the target compound lacks a thio group, its pyrimidinyloxy-piperidine substituent could modulate histamine receptor affinity, warranting further in vivo evaluation.

VEGFR-2-Targeting Antiproliferative Agents

Thio-substituted benzo[g]quinazolinones (e.g., compounds 11–15) inhibit VEGFR-2 with IC₅₀ values in the nanomolar range .

Data Table: Key Structural and Activity Comparisons

Research Findings and Implications

- Substituent Effects : Aliphatic thio groups enhance hCA inhibition compared to benzylthio analogues, suggesting that steric and electronic properties critically influence enzyme binding . The pyrimidinyloxy group in the target compound may similarly optimize interactions with catalytic residues.

- Piperidine Derivatives: Piperidine-containing quinazolinones (e.g., PC5, BG1190) show promise in diverse therapeutic areas, from antihistaminic to antimicrobial applications . The target compound’s piperidinyloxy group could improve pharmacokinetic properties, such as solubility and bioavailability.

- Unanswered Questions : The absence of specific activity data for the target compound underscores the need for enzymatic and cellular assays to validate its hypothesized effects on carbonic anhydrases, kinases, or histamine receptors.

Biological Activity

The compound 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, derivatives with specific substitutions on the quinazolinone nucleus exhibited significant antibacterial activity against various strains of bacteria. The introduction of electron-donating groups on the phenyl ring notably enhanced activity against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Bacterial Strain Tested | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 15 |

| Compound C | Pseudomonas aeruginosa | 18 |

Anticancer Activity

The compound has also shown promising results in anticancer assays. A study reported that certain quinazolinone derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including melanoma (SK-MEL-2), ovarian (IGROV1), and prostate cancer (PC-3). The most potent derivatives had IC50 values comparable to or better than standard chemotherapy agents like 5-fluorouracil .

Table 2: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | SK-MEL-2 | 12 |

| Compound E | IGROV1 | 15 |

| Compound F | PC-3 | 10 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Quinazolinones often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Properties : Certain substitutions enhance the antioxidant capacity, contributing to reduced oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazolinone derivatives, where researchers found that modifications at the 2-position significantly influenced biological activity. Compounds with hydroxyl or methoxy groups displayed enhanced antioxidant properties and better bioactivity profiles against bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step condensation reactions. For example, quinazolinone cores are functionalized via nucleophilic substitution or aza-Wittig reactions. A key step is the coupling of the pyrimidinyl-piperidine moiety to the quinazolinone backbone using carbodiimide-mediated amidation or alkylation under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures. Monitoring intermediates via TLC and validating final compounds with ¹H NMR (δ 1.72–8.45 ppm for piperidine and quinazolinone protons) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : ¹H NMR is essential for confirming substituent positions (e.g., piperidine protons at δ 1.72–4.23 ppm and quinazolinone aromatic protons at δ 7.51–8.45 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and pyrimidine C-O-C vibrations (~1180 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₀H₂₂N₆O₃). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. What primary biological targets are associated with quinazolinone derivatives structurally similar to this compound?

- Methodology : Quinazolinones often target inflammatory enzymes (e.g., microsomal prostaglandin E2 synthase-1, mPGES-1) and antimicrobial pathways. Assays include:

- In vitro mPGES-1 inhibition using LPS-stimulated human monocytes and PGE₂ ELISA .

- Antifungal activity against Fusarium oxysporum via mycelial growth inhibition assays .

- Kinase inhibition (e.g., Chk1) using fluorescence polarization assays .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence bioactivity, and what strategies resolve contradictory SAR data?

- Methodology : Substituents like pyrimidin-2-yloxy groups enhance target affinity by improving hydrogen bonding (e.g., with mPGES-1’s Arg126). Contradictions in SAR (e.g., varying IC₅₀ values for similar analogs) can arise from conformational flexibility. Strategies:

- Molecular docking (AutoDock Vina) to compare binding poses.

- Synthesis of rigid analogs (e.g., spirocyclic piperidines) to restrict rotation.

- Free-energy perturbation (FEP) calculations to quantify substituent effects .

Q. What experimental approaches validate the compound’s mechanism of action when conflicting in vitro and in vivo data arise?

- Methodology :

- Step 1 : Confirm target engagement via cellular thermal shift assays (CETSA) to assess protein-ligand binding in live cells.

- Step 2 : Use CRISPR/Cas9 knockout models (e.g., mPGES-1⁻/⁻ macrophages) to isolate compound-specific effects.

- Step 3 : Address pharmacokinetic discrepancies (e.g., plasma protein binding via equilibrium dialysis) to explain in vivo efficacy gaps .

Q. How can researchers optimize the quinazolinone scaffold to improve metabolic stability without compromising potency?

- Methodology :

- Bioisosteric replacement : Substitute labile esters (e.g., propyl groups) with oxadiazoles to reduce CYP450-mediated oxidation.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance oral bioavailability.

- Metabolic profiling : Use human liver microsomes (HLM) to identify vulnerable sites and guide structural tweaks .

Q. What computational tools are effective for predicting off-target interactions, and how can these be experimentally verified?

- Methodology :

- Prediction : SwissTargetPrediction or SEAware to identify potential off-targets (e.g., kinases, GPCRs).

- Verification :

- Broad-spectrum kinase profiling (Eurofins KinaseProfiler™).

- Radioligand displacement assays for GPCRs (e.g., β-adrenergic receptors).

- Transcriptomic analysis (RNA-seq) to detect pathway-level perturbations .

Data Analysis and Optimization

Q. How should researchers interpret conflicting IC₅₀ values across different assay conditions (e.g., varying ATP concentrations in kinase assays)?

- Methodology :

- Normalize data using Z-factor statistics to account for assay variability.

- Re-run assays under standardized ATP levels (e.g., 1 mM for Chk1 assays).

- Apply Cheng-Prusoff equation to adjust for competitive inhibition kinetics .

Q. What statistical models are suitable for SAR data with high dimensionality (e.g., >20 substituent variables)?

- Methodology :

- Partial least squares regression (PLSR) to reduce variables and identify key descriptors (e.g., logP, polar surface area).

- Machine learning (Random Forest or SVM) to classify active/inactive compounds.

- SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.